1-(2-Hydroxyphenyl)ethan-1-one oxime

Catalog No.
S885035
CAS No.
1196-29-8
M.F
C₈H₉NO₂
M. Wt
151.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Hydroxyphenyl)ethan-1-one oxime

CAS Number

1196-29-8

Product Name

1-(2-Hydroxyphenyl)ethan-1-one oxime

IUPAC Name

2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol

Molecular Formula

C₈H₉NO₂

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c1-6(9-11)7-4-2-3-5-8(7)10/h2-5,10-11H,1H3/b9-6+

InChI Key

JZXBPZWZZOXDFB-UHFFFAOYSA-N

SMILES

CC(=NO)C1=CC=CC=C1O

Synonyms

1-(2-Hydroxyphenyl)ethanone Oxime; 2-Hydroxyacetophenoxime; Methyl 2-Hydroxyphenyl Ketoxime;

Canonical SMILES

CC(=NO)C1=CC=CC=C1O

1-(2-Hydroxyphenyl)ethan-1-one oxime (CAS 1196-29-8), commonly known as 2-hydroxyacetophenone oxime, is a foundational ketoxime-type bidentate chelating agent utilized extensively in hydrometallurgical solvent extraction and coordination chemistry [1]. Characterized by its ortho-hydroxyl and oxime groups, it forms highly stable, structurally defined square-planar complexes with transition metals such as Cu(II), Ni(II), and Fe(III) [2]. In procurement and process design, it is primarily evaluated for its role as a robust, easily strippable metal extractant—serving as the parent structure for commercial reagent blends—and as a direct precursor for the synthesis of functionalized benzisoxazoles in medicinal chemistry [3]. Its distinct physicochemical profile prioritizes phase stability, stripping efficiency, and chemical longevity over sheer low-pH extraction strength, making it a critical material for continuous industrial operations.

Substituting 2-hydroxyacetophenone oxime with its closest unsubstituted analog, salicylaldoxime, fundamentally alters the thermodynamic and kinetic profile of the system [1]. Because salicylaldoxime lacks the methyl group on the imine carbon, it acts as an aldoxime, binding copper so strongly at low pH that subsequent metal recovery (stripping) requires extreme acid concentrations or the addition of physical modifiers [2]. These modifiers often induce severe phase entrainment, crud formation, and accelerated chemical degradation via hydrolysis and nitration [3]. Conversely, the precise steric hindrance provided by the methyl group in 2-hydroxyacetophenone oxime weakens the metal-ligand bond just enough to enable highly efficient acidic stripping, while simultaneously conferring exceptional resistance to hydrolytic and oxidative degradation, making the two compounds strictly non-interchangeable in continuous cyclic processes [1].

Copper Stripping Efficiency and Modifier Independence

In comparative solvent extraction circuits, aldoximes like salicylaldoxime exhibit extremely high copper loading but require the addition of ester or alcohol modifiers to achieve acceptable stripping. 2-hydroxyacetophenone oxime (a ketoxime) inherently functions without modifiers, achieving superior stripping efficiency at standard electrolyte acidities [1]. When used in commercial blends, the ketoxime acts as an internal modifier for aldoximes, improving the overall net copper transfer and eliminating the need for external chemical modifiers that cause physical phase degradation [2].

Evidence DimensionStripping efficiency and modifier requirement
Target Compound Data2-hydroxyacetophenone oxime (Ketoxime: easy to strip, zero modifier required)
Comparator Or BaselineSalicylaldoxime (Aldoxime: hard to strip, requires ester/alcohol modifiers)
Quantified DifferenceKetoximes enable efficient stripping at standard pH without the >30% modifier volume required by pure aldoximes.
ConditionsAcidic copper pregnant leach solution (PLS) extraction and stripping circuit

Eliminates the need for physical modifiers, directly reducing reagent costs and preventing modifier-induced crud formation in the organic phase.

Chemical Stability Against Hydrolysis and Nitration

The stability of the extractant molecule in harsh, highly acidic, and nitrate-containing environments is a primary procurement driver. 2-hydroxyacetophenone oxime demonstrates excellent hydrolytic stability and resistance to nitration compared to unstabilized salicylaldoxime [1]. In accelerated degradation tests at 40°C in nitrate-containing feeds, salicylaldoxime formulations rapidly degrade, whereas the ketoxime structure maintains its integrity, significantly extending the operational half-life of the organic phase [2].

Evidence DimensionResistance to nitration and hydrolytic degradation
Target Compound Data2-hydroxyacetophenone oxime (High stability, low degradation rate)
Comparator Or BaselineSalicylaldoxime (Low stability, rapid degradation in nitrate media)
Quantified DifferenceKetoximes exhibit a significantly longer operational half-life and lower degradation-product buildup than unstabilized aldoximes under identical 40°C nitrate-contact conditions.
ConditionsContinuous contact with nitrate-containing acidic feeds at 40°C

Drastically reduces the required make-up rate (replenishment cost) of the extractant inventory in industrial hydrometallurgical operations.

One-Pot Synthesis Yield for Benzisoxazole Derivatives

Beyond metal extraction, 1-(2-Hydroxyphenyl)ethan-1-one oxime is a highly efficient precursor for the synthesis of benzisoxazole heterocycles, which are critical pharmacophores. Traditional multi-step syntheses of 3-methylbenzisoxazole from complex raw materials suffer from low overall yields and require harsh conditions [1]. Utilizing 2-hydroxyacetophenone oxime allows for a direct, one-pot cyclization that achieves high product yields with shorter synthesis steps and reduced byproduct formation [2].

Evidence DimensionSynthesis steps and overall yield of 3-methylbenzisoxazole
Target Compound Data2-hydroxyacetophenone oxime (Direct one-pot cyclization, high yield)
Comparator Or BaselineMulti-step synthesis from generic substituted benzenes
Quantified DifferenceReduces the synthetic pathway to a single step with high conversion, bypassing the yield penalties of multi-step intermediate isolation.
ConditionsOne-pot chemical synthesis environment

Provides a highly efficient, cost-effective, and scalable procurement route for synthesizing benzisoxazole-based active pharmaceutical ingredients (APIs).

Phase Separation and Crud Formation in Solvent Extraction

Physical performance in liquid-liquid extraction is heavily dependent on the extractant's structure. Modified aldoximes, while strong extractants, require ester or alcohol modifiers that increase the viscosity of the organic phase, leading to higher aqueous entrainment and the generation of stable interfacial emulsions (crud) [1]. 2-hydroxyacetophenone oxime, acting as a standalone extractant or as an unmodified blend component, maintains low organic phase viscosity, resulting in rapid phase disengagement, low crud levels, and minimal impurity transfer via entrainment .

Evidence DimensionInterfacial crud formation and aqueous entrainment
Target Compound Data2-hydroxyacetophenone oxime (Low viscosity, rapid phase separation)
Comparator Or BaselineModified aldoximes (Higher viscosity, prone to crud formation)
Quantified DifferenceKetoxime systems generate significantly lower crud volumes and reduce aqueous entrainment compared to heavily modified aldoxime systems.
ConditionsContinuous mixer-settler operation in hydrometallurgical circuits

Minimizes the loss of expensive organic reagents to the aqueous phase and prevents physical bottlenecks in the mixer-settler units.

Formulation of High-Stability Copper Solvent Extraction Blends

Due to its exceptional resistance to nitration and hydrolysis, 2-hydroxyacetophenone oxime is the ideal base component for formulating custom extraction blends used in processing highly acidic or nitrate-rich pregnant leach solutions (PLS) [1]. It acts as a stabilizing and stripping-enhancing co-extractant when blended with stronger but harder-to-strip aldoximes.

Direct Synthesis of Benzisoxazole Pharmaceutical Intermediates

In medicinal chemistry, this compound serves as a highly efficient, one-pot precursor for the synthesis of 3-methylbenzisoxazole and related heterocycles [2]. Its pre-formed ortho-hydroxyl and oxime functionalities allow chemists to bypass complex multi-step aromatic substitutions, directly yielding high-purity intermediates for drug discovery.

Development of Polymetallic Clusters and Magnetic Materials

In advanced coordination chemistry, 2-hydroxyacetophenone oxime is utilized as a structurally rigid, bidentate ligand to synthesize hexa-iron and copper polymetallic clusters [3]. The steric influence of its methyl group dictates the specific geometry and magnetic coupling of the resulting metallic cores, making it superior to generic salicylaldoxime for engineering specific molecular magnets.

XLogP3

1.6

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